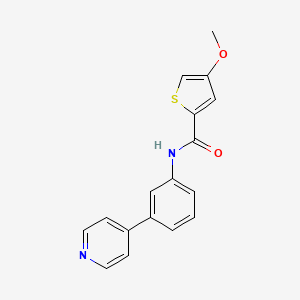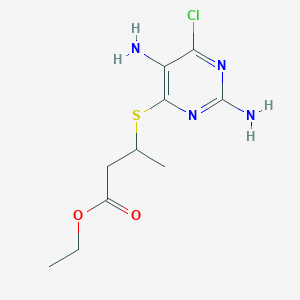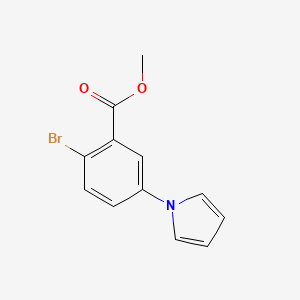![molecular formula C13H19N7OS B7433827 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one](/img/structure/B7433827.png)
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DAPTA, and it is a small molecule inhibitor of the HIV-1 virus. In
Applications De Recherche Scientifique
DAPTA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of DAPTA is in the treatment of HIV-1 infection. DAPTA has been shown to inhibit the attachment of the virus to host cells, thereby preventing the virus from entering the cells and replicating. In addition to its anti-HIV-1 activity, DAPTA has also been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of DAPTA involves the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host cells. This interaction is necessary for the virus to enter host cells and replicate. DAPTA binds to the CD4 receptor and prevents the interaction with gp120, thereby inhibiting the entry of the virus into the cells.
Biochemical and Physiological Effects
DAPTA has been shown to have a high degree of selectivity for the CD4 receptor, which is expressed on the surface of T cells and other immune cells. This selectivity minimizes the potential for off-target effects and toxicity. DAPTA has also been shown to have a long half-life in the bloodstream, which makes it an attractive candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DAPTA in lab experiments is its high degree of selectivity for the CD4 receptor. This selectivity allows for the specific targeting of immune cells and other cells that express the CD4 receptor. However, one of the limitations of using DAPTA in lab experiments is its complex synthesis method, which requires a high degree of expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of DAPTA. One potential direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of DAPTA derivatives that have improved pharmacokinetic properties and efficacy. Additionally, DAPTA could be studied for its potential applications in other viral infections and autoimmune diseases.
Conclusion
In conclusion, 1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one (DAPTA) is a small molecule inhibitor of the HIV-1 virus that has potential applications in various fields of science. The synthesis of DAPTA is complex, and it requires a high degree of expertise in organic chemistry. DAPTA has a high degree of selectivity for the CD4 receptor, which minimizes the potential for off-target effects and toxicity. The future directions for the research and development of DAPTA include the optimization of the synthesis method, the development of improved derivatives, and the study of its potential applications in other diseases.
Méthodes De Synthèse
The synthesis of DAPTA involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-diaminopurine, which undergoes a series of reactions to form the final product. The synthesis process involves the use of various reagents and solvents, and it requires a high degree of expertise in organic chemistry.
Propriétés
IUPAC Name |
1-[3-(2,6-diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7OS/c1-7(22-2)3-9(21)19-4-8(5-19)20-6-16-10-11(14)17-13(15)18-12(10)20/h6-8H,3-5H2,1-2H3,(H4,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNYKJKUSJUZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CC(C1)N2C=NC3=C(N=C(N=C32)N)N)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2,6-Diaminopurin-9-yl)azetidin-1-yl]-3-methylsulfanylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3R)-1-[4-(fluoromethyl)benzoyl]pyrrolidin-3-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B7433762.png)

![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)

![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![N-[3-methyl-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B7433798.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
![5-(1-methylpyrrolidin-2-yl)-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7433814.png)

![N-[5-(3-methylsulfanylanilino)pyridin-2-yl]-1H-pyrrolo[3,2-c]pyridine-4-carboxamide](/img/structure/B7433834.png)
![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)